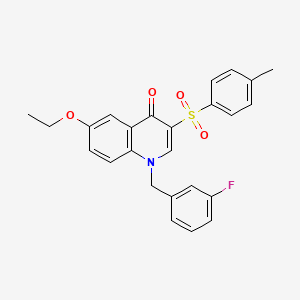

6-ethoxy-1-(3-fluorobenzyl)-3-tosylquinolin-4(1H)-one

Description

6-Ethoxy-1-(3-fluorobenzyl)-3-tosylquinolin-4(1H)-one is a quinolinone derivative featuring a 3-fluorobenzyl group at the N1 position, a tosyl (p-toluenesulfonyl) substituent at C3, and an ethoxy group at C4. Its molecular formula is C25H21F2NO4S (calculated based on structural analogs), with a molecular weight of approximately 477.5 g/mol.

Properties

IUPAC Name |

6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4S/c1-3-31-20-9-12-23-22(14-20)25(28)24(32(29,30)21-10-7-17(2)8-11-21)16-27(23)15-18-5-4-6-19(26)13-18/h4-14,16H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKGCWCSKQPLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Properties

6-ethoxy-1-(3-fluorobenzyl)-3-tosylquinolin-4(1H)-one is a synthetic compound with the molecular formula and a molecular weight of 451.51 g/mol. It features a complex structure that includes a quinoline core, an ethoxy group, and a tosyl group, making it a subject of interest in medicinal chemistry and pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C25H22FNO4S |

| Molecular Weight | 451.51 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | 6-ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may exhibit antitumor , anti-inflammatory , and antimicrobial properties.

Antitumor Activity

Research has indicated that compounds with similar structures to this compound can induce apoptosis in cancer cells. A study focused on the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells, demonstrated significant cytotoxic effects at certain concentrations.

Case Study: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated through its effect on pro-inflammatory cytokines. In vitro studies showed that treatment with the compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its role as an anti-inflammatory agent.

Antimicrobial Activity

Preliminary antimicrobial assays have indicated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains.

Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

In Vitro Studies

In vitro studies have been pivotal in understanding the biological activity of this compound. These studies typically involve cell viability assays, apoptosis detection assays, and cytokine quantification.

In Vivo Studies

While in vitro results are promising, further investigation through in vivo studies is necessary to evaluate the pharmacokinetics and therapeutic efficacy of the compound in animal models. Initial studies suggest favorable absorption and distribution characteristics.

Comparison with Similar Compounds

Key Observations from Structural Comparisons

Substituent Position Sensitivity: The fluorine position on the benzyl group (3- vs. 4-) significantly impacts electronic distribution. The tosyl group (p-toluenesulfonyl) in the target compound provides greater electron-withdrawing effects and lipophilicity than the 4-methoxyphenylsulfonyl group in or the 3-chlorophenylsulfonyl group in .

Functional Group Influence :

- Replacing the ethoxy group (target compound) with a fluoro (as in ) reduces steric bulk but may decrease metabolic stability due to higher electronegativity.

- The benzoyl group in introduces a ketone moiety, which could enhance hydrogen-bonding capacity compared to sulfonyl groups.

Physicochemical Properties: The target compound’s molecular weight (~477.5 g/mol) is higher than most analogs due to the combined bulk of the tosyl and ethoxy groups.

Research Implications

While direct bioactivity data are absent in the provided evidence, structural comparisons suggest:

- The tosyl group in the target compound may improve membrane permeability compared to polar sulfonyl analogs (e.g., ).

- The 3-fluorobenzyl substituent could enhance target selectivity over non-fluorinated or methylated derivatives (e.g., ).

- Further studies should explore the synergistic effects of ethoxy and fluorobenzyl groups on pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.